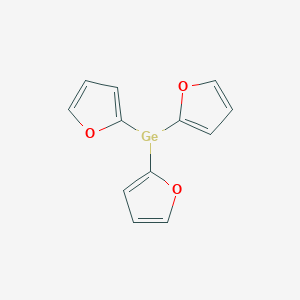
Tri-2-furylgermane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(furan-2-yl)germane is an organogermanium compound where three furan-2-yl groups are bonded to a central germanium atom
准备方法
Synthetic Routes and Reaction Conditions: Tri(furan-2-yl)germane can be synthesized through the reaction of germanium tetrachloride with furan-2-yl lithium or furan-2-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for tri(furan-2-yl)germane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions: Tri(furan-2-yl)germane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The germanium center can be reduced to form germylene derivatives.
Substitution: The furan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Germylene derivatives.
Substitution: Various substituted furan derivatives.
科学研究应用
Tri(furan-2-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of tri(furan-2-yl)germane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Tetra(furan-2-yl)silane: Similar structure but with silicon instead of germanium.
Tetra(furan-2-yl)germane: Contains four furan-2-yl groups instead of three.
Uniqueness: Tri(furan-2-yl)germane is unique due to the presence of three furan-2-yl groups, which provide a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its silicon and tetra-substituted counterparts.
属性
分子式 |
C12H9GeO3 |
|---|---|
分子量 |
273.83 g/mol |
InChI |
InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI 键 |
DNTSJBXWWGJRMX-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


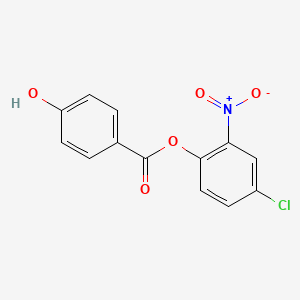
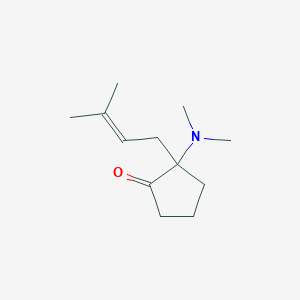
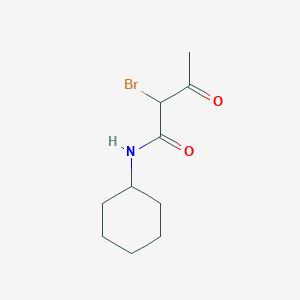
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
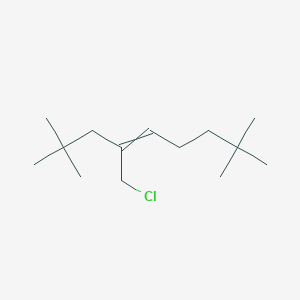
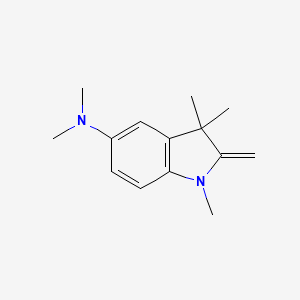
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
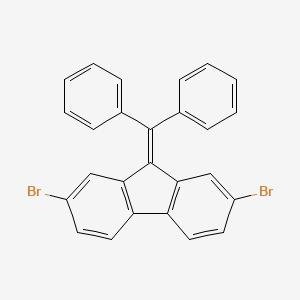
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)
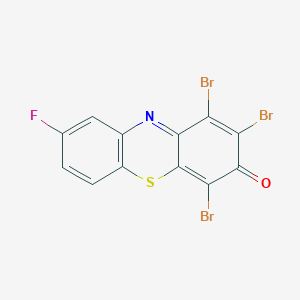


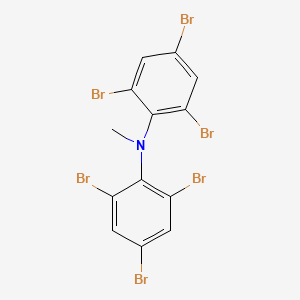
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
